molecular formula C9H18O2S B149213 3-Mercaptoheptyl acetate CAS No. 548774-80-7

3-Mercaptoheptyl acetate

Número de catálogo: B149213
Número CAS: 548774-80-7
Peso molecular: 190.31 g/mol
Clave InChI: JWESHEXXXWDVAQ-UHFFFAOYSA-N
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Descripción

3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a fruity and sulfurous taste.

Aplicaciones Científicas De Investigación

Chromatographic and Sensorial Properties

3-Mercaptoheptyl acetate, along with other mercapto acetates, has been studied for its chromatographic and sensorial properties. These compounds show diverse sensorial descriptors and are particularly significant in foods like passion fruit and wine. The synthesis of these compounds, including this compound, involves combinatorial chemistry and their properties are analyzed using techniques like GC-SCD, GC-MS, and GC-olfactometry (Vermeulen & Collin, 2003).

Contribution to Wine Aroma

This compound contributes significantly to the varietal wine aroma. It's formed during fermentation as yeast converts non-volatile 3MH conjugates to volatile 3MH and 3MHA. The study of these conversions has implications for managing the aromatic profile of wines during fermentation (Winter et al., 2011).

Role in Analytical Chemistry

The compound has been used in the development of novel analytical methods, such as a liquid/liquid extraction and UPLC-MS/MS method for the determination of thiols in wines. This method helps in quantifying this compound in wines, providing insights into the wine's sensory attributes (Piano et al., 2015).

Synthesis and Applications in Vitamin Production

This compound has been synthesized as an important intermediate in the production of Vitamin B1. This synthesis process involves steps like chlorization, cleavage of ring, decarboxylation, and esterification (Wang Lieping, 2004).

Influence on Sensory Properties

The sensory properties of compounds like 4-mercapto-2-heptanol and its acetyl-derivatives, including this compound, have been explored. These studies show the significant impact of stereochemistry on the sensory properties of thiols, which is crucial in understanding flavor profiles in food products (Nörenberg et al., 2013).

Aroma Impact in Wines

Research on antioxidants like ascorbic acid and glutathione added to Sauvignon blanc has shown an increase in levels of this compound. This impact on the aroma profile of wines is significant in enology and wine-making practices (Makhotkina et al., 2014).

Propiedades

Número CAS

548774-80-7

Fórmula molecular

C9H18O2S

Peso molecular

190.31 g/mol

Nombre IUPAC

3-sulfanylheptyl acetate

InChI

InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3

Clave InChI

JWESHEXXXWDVAQ-UHFFFAOYSA-N

SMILES

CCCCC(CCOC(=O)C)S

SMILES canónico

CCCCC(CCOC(=O)C)S

Densidad

0.980-0.984

548774-80-7

Descripción física

Colourless liquid;  Sulfury, fruity aroma

Pureza

95% min.

Solubilidad

Soluble in water and in fats
Soluble (in ethanol)

Sinónimos

3-Mercapto-1-heptyl acetate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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